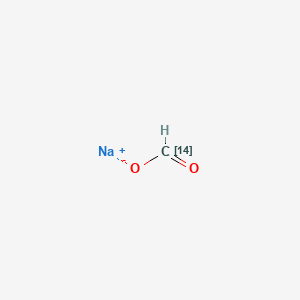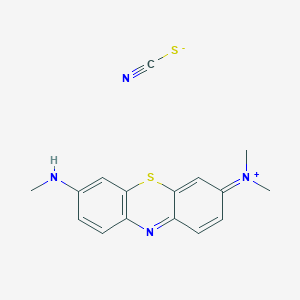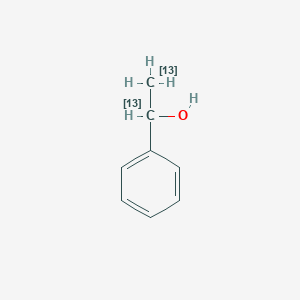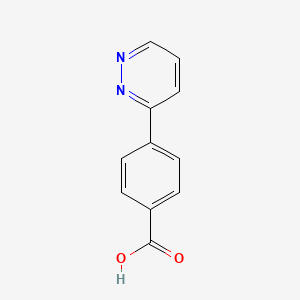
4-(Pyridazin-3-yl)benzoesäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazinone derivatives has been reported in several studies. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis
The chemical reactions involving pyridazinone derivatives have been studied. For example, a monosubstituted 1,3,5-triazine series was prepared selectively by substituting one chloride ion of cyanuric chloride with 4-aminobenzoic acid .Wissenschaftliche Forschungsanwendungen
Pharmakologische Aktivitäten
Pyridazin- und Pyridazinonderivate, zu denen auch „4-(Pyridazin-3-yl)benzoesäure“ gehört, haben eine breite Palette an pharmakologischen Aktivitäten gezeigt . Zu diesen Aktivitäten gehören antimikrobielle, Antidepressiva, Antihypertensiva, Antikrebsmittel, Antithrombozyten, Antiulkusmittel, herbizide, Antifeedant- und verschiedene andere erwartete biologische Aktivitäten .
Antimikrobielle Anwendungen
Pyridazinderivate wurden als potente Anti-Gram-positive bakterielle Wirkstoffe identifiziert . Sie sind gegen zwei Gruppen von Krankheitserregern aktiv, Staphylokokken und Enterokokken, mit minimalen Hemmkonzentrationen (MHK) von nur 0,78 μg/mL .
Anti-Staphylokokken- und Anti-Enterokokken-Mittel
Einige dieser Verbindungen erwiesen sich als wirksam bei der Hemmung und Eradikation von Staphylococcus aureus- und Enterococcus faecalis-Biofilmen . Sie zeigten auch eine Wirksamkeit gegen S. aureus-Persisters im Vergleich zu Kontrollen, Gentamycin und Vancomycin .
Hemmer von arzneimittelresistenten Bakterien
Viele dieser neuartigen Verbindungen sind potente Wachstumshemmer für mehrere Stämme von arzneimittelresistenten Bakterien . Dies macht sie zu potenziellen Kandidaten für die weitere Entwicklung antimikrobieller Medikamente .
Agrochemische Anwendungen
Verschiedene Pyridazinonderivate sind als Agrochemikalien bekannt . Sie wurden in kommerziell erhältlichen Medikamenten und Agrochemikalien verwendet .
Anti-inflammatorische und analgetische Anwendungen
Eine beträchtliche Anzahl von Pyridazinen und Pyridazinonen, die verschiedene Moleküle oder Substituenten enthalten, haben sich als Antipyretika, entzündungshemmend und schmerzlindernd erwiesen .
Antidepressive und anxiolytische Anwendungen
Diese Verbindungen haben auch antidepressive und anxiolytische Eigenschaften gezeigt , was sie zu potenziellen Kandidaten für die Entwicklung neuer Therapeutika im Bereich der psychischen Gesundheit macht.
Antidiabetische und antihypertensive Anwendungen
Pyridazine und Pyridazinone haben auch antidiabetische und antihypertensive Eigenschaften gezeigt , was auf ihre potenzielle Verwendung bei der Behandlung von Diabetes und Bluthochdruck hindeutet.
Safety and Hazards
The safety data sheet for “4-(Pyridazin-3-yl)benzoic acid” indicates that it is for R&D use only and not for medicinal, household, or other use . It also includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Zukünftige Richtungen
Pyridazinone derivatives, including “4-(Pyridazin-3-yl)benzoic acid”, have shown a wide range of pharmacological activities, making them a promising area for future research . For instance, a study identified 4-acrylamido-N-(pyridazin-3-yl)benzamide as a potential anti-COVID-19 compound , indicating the potential of pyridazinone derivatives in the development of new therapeutics.
Wirkmechanismus
Target of Action
4-(Pyridazin-3-yl)benzoic acid, a derivative of pyridazine, has been shown to interact with a range of biological targets . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Mode of Action
The mode of action of 4-(Pyridazin-3-yl)benzoic acid involves its interaction with its targets, leading to various physiological changes . For instance, certain pyridazine derivatives have been found to inhibit phosphodiesterase (PDE), leading to enhanced potency . The compound interacts with the amino acids through hydrophobic interactions, and aromatic rings of the compound play an important role .
Biochemical Pathways
The biochemical pathways affected by 4-(Pyridazin-3-yl)benzoic acid are diverse, given the wide range of pharmacological activities exhibited by pyridazine derivatives . For example, certain derivatives have been found to inhibit phosphodiesterase (PDE), affecting the related biochemical pathways .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .
Result of Action
The result of the action of 4-(Pyridazin-3-yl)benzoic acid can vary depending on the specific target and physiological context. For example, certain pyridazine derivatives have been found to have anti-inflammatory and analgesic properties . In the context of COVID-19, one compound containing a pyridazin-3-amine moiety was found to have strong non-covalent interactions key for the stability of the lead inside the protein and such binding can fold the protein .
Eigenschaften
IUPAC Name |
4-pyridazin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBBZZOMNVFEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592628 | |
| Record name | 4-(Pyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216060-22-9 | |
| Record name | 4-(Pyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)
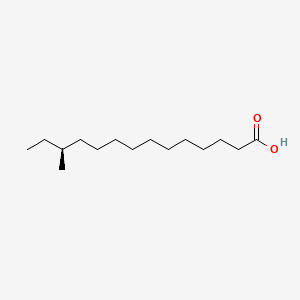
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)
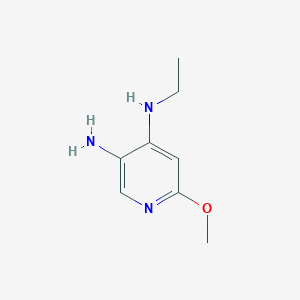
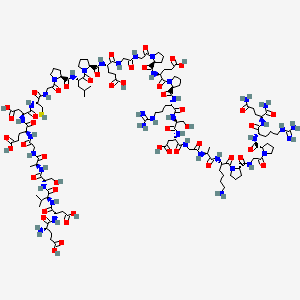
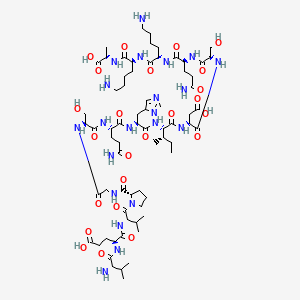

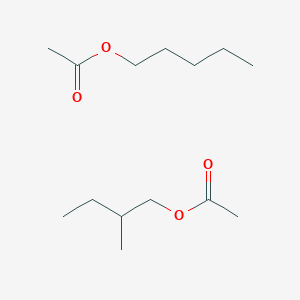
![[4-(2-Hydroxypropan-2-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-yl]oxidanyl](/img/structure/B1627311.png)
